Cas no 2031285-16-0 (4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride)

4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride 化学的及び物理的性質
名前と識別子
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- 4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride
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- インチ: 1S/C7H8N2O2.ClH/c10-7(11)2-1-4-9-5-3-8-6-9;/h1-3,5-6H,4H2,(H,10,11);1H
- InChIKey: HVFGHPOKWSYLFW-UHFFFAOYSA-N
- ほほえんだ: C(N1C=NC=C1)C=CC(=O)O.Cl
4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-310198-0.25g |
4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride |
2031285-16-0 | 95.0% | 0.25g |
$509.0 | 2025-03-19 | |
Enamine | EN300-310198-0.5g |
4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride |
2031285-16-0 | 95.0% | 0.5g |
$803.0 | 2025-03-19 | |
Ambeed | A1090996-1g |
4-(1H-Imidazol-1-yl)but-2-enoic acid hydrochloride |
2031285-16-0 | 95% | 1g |
$741.0 | 2024-07-28 | |
Enamine | EN300-310198-1g |
4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride |
2031285-16-0 | 1g |
$1029.0 | 2023-09-05 | ||
Enamine | EN300-310198-5.0g |
4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride |
2031285-16-0 | 95.0% | 5.0g |
$2981.0 | 2025-03-19 | |
Enamine | EN300-310198-2.5g |
4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride |
2031285-16-0 | 95.0% | 2.5g |
$2014.0 | 2025-03-19 | |
Enamine | EN300-310198-0.05g |
4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride |
2031285-16-0 | 95.0% | 0.05g |
$238.0 | 2025-03-19 | |
Enamine | EN300-310198-1.0g |
4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride |
2031285-16-0 | 95.0% | 1.0g |
$1029.0 | 2025-03-19 | |
Enamine | EN300-310198-0.1g |
4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride |
2031285-16-0 | 95.0% | 0.1g |
$355.0 | 2025-03-19 | |
Enamine | EN300-310198-10.0g |
4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride |
2031285-16-0 | 95.0% | 10.0g |
$4421.0 | 2025-03-19 |
4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride 関連文献
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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8. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
4-(1H-imidazol-1-yl)but-2-enoic acid hydrochlorideに関する追加情報
Introduction to 4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride (CAS No. 2031285-16-0)
4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride (CAS No. 2031285-16-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its imidazole moiety and a hydrochloride salt form, exhibits unique chemical and biological properties that make it a promising candidate for various applications, particularly in drug discovery and therapeutic development.
The molecular structure of 4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride consists of a butenolic acid backbone linked to an imidazole ring, which is a well-known pharmacophore in medicinal chemistry. The presence of the imidazole group imparts specific electronic and steric properties to the molecule, enabling it to interact with biological targets in a highly selective manner. This structural feature has been leveraged in the design of novel compounds targeting various diseases, including cancer, inflammation, and infectious disorders.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors that modulate enzyme activity and cellular signaling pathways. 4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride has emerged as a compound of interest due to its potential to interfere with key molecular mechanisms involved in disease progression. For instance, studies have suggested that this compound may exhibit inhibitory effects on certain kinases and other enzymes implicated in cancer cell proliferation and survival.
One of the most compelling aspects of 4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride is its versatility in chemical modification. The presence of both the carboxylic acid and imidazole functionalities provides multiple sites for derivatization, allowing researchers to fine-tune its biological activity. This flexibility has enabled the synthesis of numerous analogs with enhanced potency, selectivity, and pharmacokinetic profiles. Such derivatives are being actively investigated in preclinical studies to assess their therapeutic potential.
Recent advancements in computational chemistry and high-throughput screening have accelerated the discovery process for compounds like 4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride. These technologies have enabled researchers to predict binding affinities and optimize molecular structures with unprecedented precision. As a result, several derivatives of this compound have shown promise in early-phase clinical trials for conditions such as chronic inflammation and neurodegenerative diseases.
The pharmacological profile of 4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride is further enhanced by its ability to cross biological membranes due to its lipophilic nature. This property is crucial for ensuring adequate bioavailability, which is essential for therapeutic efficacy. Additionally, the hydrochloride salt form improves solubility and stability, making it more suitable for formulation into drug products.
In conclusion, 4-(1H-imidazol-1-yl)but-2-enoic acid hydrochloride represents a significant advancement in the field of medicinal chemistry. Its unique structural features, combined with its potential biological activities, make it a valuable tool for drug discovery and development. As research continues to uncover new therapeutic applications, this compound is poised to play a pivotal role in addressing some of the most challenging medical conditions facing society today.
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